molecular formula C16H22N4O2S B6537628 N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021228-19-2

N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B6537628
CAS No.: 1021228-19-2
M. Wt: 334.4 g/mol
InChI Key: HVBVFODLHMBCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a pyridazinyl core substituted with a sulfanyl-linked 4-methylpiperidine moiety and a cyclopropanecarboxamide group. Structural analysis tools like SHELXL and ORTEP-3, as referenced in crystallography literature, may have been employed to resolve its conformation and validate its geometry .

Properties

IUPAC Name

N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-6-8-20(9-7-11)15(21)10-23-14-5-4-13(18-19-14)17-16(22)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBVFODLHMBCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (Target) C₁₆H₂₁N₃O₂S 335.43 g/mol Pyridazinyl, 4-methylpiperidine, cyclopropanecarboxamide Likely kinase interaction due to pyridazine and piperidine motifs; moderate lipophilicity
N-[4-({4-[(5-methyl-1H-pyrazol-3-yl)amino]-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl}sulfanyl)phenyl]cyclopropanecarboxamide C₂₃H₂₈N₈OS 480.59 g/mol Pyrimidinyl, 4-methylpiperazine, pyrazole, cyclopropanecarboxamide Enhanced solubility due to pyrimidine and piperazine; possible dual-target activity
N-(5-(4-((2-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-2-oxoethyl)amino)phenyl)pyridin-2-yl)cyclopropanecarboxamide (51) C₃₄H₄₀F₃N₇O₂ 676.73 g/mol Pyridinyl, trifluoromethylphenyl, ethylpiperazine, cyclopropanecarboxamide Improved metabolic stability (CF₃ group); higher molecular weight may limit bioavailability
N-[(4-fluorophenyl)methyl]-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)cyclopropanecarboxamide C₂₈H₃₀FN₅O₃ 503.58 g/mol Pyridazinyl, 4-methoxyphenyl, 4-fluorophenyl, piperazine, cyclopropanecarboxamide Increased polarity (fluorine and methoxy groups); potential CNS activity due to lipophilicity

Key Observations:

Core Heterocycle Differences :

  • The target compound’s pyridazine core (vs. pyrimidine in or pyridine in ) may influence binding specificity. Pyridazine’s electron-deficient nature could enhance interactions with polar kinase domains.
  • Substitution at the sulfanyl linker (e.g., phenyl in vs. pyridazinyl in the target) affects steric bulk and electronic properties, impacting target engagement .

Piperidine vs.

Functional Group Modifications :

  • The trifluoromethyl group in compound 51 enhances metabolic stability and hydrophobic interactions, whereas the cyclopropanecarboxamide group across all compounds contributes to conformational rigidity.

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (335.43 g/mol), suggesting better permeability but possibly reduced solubility compared to analogs like (503.58 g/mol), which includes polar substituents (fluorine, methoxy).

Research Findings and Structural Validation

  • Crystallographic Analysis : Tools like SHELXL and ORTEP-3 may have been used to resolve the target compound’s crystal structure, ensuring geometric accuracy (e.g., bond lengths, angles) .
  • Structure-Activity Relationship (SAR) : The cyclopropanecarboxamide group is a conserved feature in kinase inhibitors (e.g., MNK inhibitors in ), suggesting its role in binding affinity.
  • Synthetic Accessibility : The target compound’s simpler structure (fewer synthetic steps vs. compound 51 ) may favor scalability but could limit potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.